molecular formula C18H14FN3O2 B6701766 N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide

Cat. No.: B6701766
M. Wt: 323.3 g/mol
InChI Key: OUXCHBMCLHTIRM-UHFFFAOYSA-N
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Description

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromenyl group with a naphthyridine moiety, making it a subject of study for its potential biological and chemical properties.

Properties

IUPAC Name

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-11-1-2-17-13(9-11)16(5-8-24-17)22-18(23)12-3-7-21-15-4-6-20-10-14(12)15/h1-4,6-7,9-10,16H,5,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXCHBMCLHTIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1NC(=O)C3=C4C=NC=CC4=NC=C3)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor such as a fluorinated phenol and an appropriate aldehyde under acidic conditions.

    Naphthyridine Synthesis: The naphthyridine moiety is often prepared via a condensation reaction between a pyridine derivative and a suitable amine.

    Coupling Reaction: The final step involves coupling the chromenyl intermediate with the naphthyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies are conducted to understand its efficacy and safety in preclinical models.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique structural features.

Mechanism of Action

The mechanism by which N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-chloro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-car

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